Carbosulfan-d18
Description
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Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUFIHWVLZVTJ-UAIYZDRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675554 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189903-75-0 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Carbosulfan-d18: A Technical Guide for Researchers
CAS Number: 1189903-75-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Carbosulfan-d18. This deuterated analog of the carbamate insecticide Carbosulfan is primarily utilized as an internal standard in analytical and pharmacokinetic research, offering higher accuracy in quantification studies.
Core Chemical and Physical Properties
This compound shares similar physical and chemical characteristics with its non-deuterated counterpart, Carbosulfan. It is a viscous liquid, orange to brown in color. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1189903-75-0[1] |
| Molecular Formula | C20H14D18N2O3S[1] |
| Molecular Weight | 398.66 g/mol [1] |
| Appearance | Orange to brown viscous liquid |
| Solubility | Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 mg/L). |
| Stability | Decomposes slowly at room temperature. Hydrolyzes in aqueous media, with the rate being pH-dependent. |
Metabolic Pathways of Carbosulfan
The metabolism of Carbosulfan has been studied in various organisms, including rats and plants. The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the nitrogen-sulfur (N-S) bond, leading to the formation of its major metabolite, Carbofuran. A simplified representation of the metabolic pathway in rats is depicted below.
Caption: Proposed metabolic pathway of Carbosulfan in rats.
In plants, such as maize, Carbosulfan is absorbed and transformed into Carbofuran and 3-Hydroxycarbofuran.[2] While Carbosulfan tends to accumulate in the roots, its more soluble metabolites can be translocated to other parts of the plant.[2]
Experimental Protocols
The following is a detailed experimental protocol for the analysis of Carbosulfan and its metabolites in a given matrix, utilizing a deuterated internal standard like this compound. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation (QuEChERS Extraction)
This protocol is adapted from the European Committee for Standardization (CEN) Standard Method EN 15662.
a. Homogenization:
-
Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
b. Internal Standard Spiking:
-
Add a known concentration of this compound solution to the sample. The concentration should be chosen to be within the linear range of the instrument.
c. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
e. Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
b. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Carbosulfan, this compound, and its metabolites need to be optimized on the specific instrument.
Quantitative Data and Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction recovery and instrument response. The following tables summarize typical performance data for the analysis of Carbosulfan and its key metabolite, Carbofuran.
Table 1: Method Validation Data for Carbosulfan Analysis
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Method Validation Data for Carbofuran Analysis
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg |
| Recovery (%) | 90 - 115% |
| Precision (RSD %) | < 10% |
Experimental Workflow Diagram
The logical flow of the analytical process is illustrated in the diagram below.
References
An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Carbosulfan
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Deuterated analogues of pesticides are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based methods for residue analysis. The introduction of deuterium atoms into the molecule allows for its use in isotope dilution assays, providing high accuracy and precision in quantification. This technical guide outlines a comprehensive methodology for the synthesis of deuterated carbosulfan, specifically focusing on the deuteration of the di-n-butylamine moiety. The synthesis involves a multi-step process commencing with the preparation of the carbofuran precursor, followed by the synthesis of deuterated di-n-butylamine, and culminating in the final coupling reaction to yield the target molecule.
Core Synthesis Strategy
The proposed synthetic pathway for deuterated carbosulfan (carbosulfan-d_x_) involves a three-stage process:
-
Synthesis of Carbofuran: The foundational carbamate structure is synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methyl isocyanate.
-
Synthesis of Deuterated Di-n-butylamine (di-n-butylamine-d_x_): Di-n-butylamine is deuterated at the α- and β-positions of the butyl chains via a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide.
-
Synthesis of Deuterated Carbosulfan: Carbofuran is reacted with sulfur dichloride to form an intermediate sulfenyl chloride, which is then coupled with the synthesized deuterated di-n-butylamine to produce the final product.
Experimental Protocols
Stage 1: Synthesis of Carbofuran
Carbofuran is commercially available but can also be synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This precursor is prepared from catechol through a series of reactions.[1] The final step in carbofuran synthesis is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[2][3][4]
Reaction:
Protocol:
-
To a stirred solution of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of a tertiary amine (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of methyl isocyanate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure carbofuran.
Stage 2: Synthesis of Deuterated Di-n-butylamine
The deuteration of di-n-butylamine can be achieved through a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O).[5] This method introduces deuterium atoms at the α- and β-positions of the alkyl chains.
Reaction:
Protocol:
-
Catalyst Preparation: Prepare a fresh platinum catalyst by reducing platinum chloride with sodium borohydride in distilled water. Wash the resulting platinum precipitate with distilled water and then with D₂O.[5]
-
Deuteration Reaction: In a sealed glass tube, combine di-n-butylamine, D₂O, and the freshly prepared platinum catalyst.[5]
-
Heat the sealed tube in a paraffin bath at 110-120°C for approximately 70 hours.[5]
-
After cooling, carefully open the tube and dissolve the contents in dichloromethane.
-
Separate the catalyst by centrifugation.
-
Wash the catalyst residue with dichloromethane and combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting deuterated di-n-butylamine by short-path distillation.[5]
-
The extent of deuteration can be determined by ¹H NMR and ²H NMR spectroscopy.[5]
Stage 3: Synthesis of Deuterated Carbosulfan
The final step involves the reaction of carbofuran with sulfur dichloride, followed by the addition of the deuterated di-n-butylamine.[6]
Overall Synthetic Pathway:
References
- 1. US5387702A - Process for the preparation of cabofuran - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Carbofuran - Wikipedia [en.wikipedia.org]
- 4. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. CN110950826A - Preparation method of carbosulfan - Google Patents [patents.google.com]
In-Depth Technical Guide to Carbosulfan-d18: Physicochemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbosulfan-d18 is the deuterated analogue of Carbosulfan, a broad-spectrum carbamate insecticide. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions, primarily focusing on its role as an acetylcholinesterase inhibitor. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in analytical methodologies, particularly in residue analysis and metabolic studies.
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄D₁₈N₂O₃S | [2][3] |
| Molecular Weight | 398.66 g/mol | [2][3] |
| Physical State | Pale Yellow Oil / Viscous Liquid | [1][4] |
| Solubility in Water | 0.3 ppm (for Carbosulfan) | [1] |
| Solubility in Organic Solvents | Miscible with chloroform, xylene, hexane, dichloromethane, ethanol, and acetone (for Carbosulfan). | [1][4] |
| Stability | Considered stable under normal conditions. Hydrolyzes in aqueous media, with the rate being pH-dependent (for Carbosulfan). | [1] |
| Reactivity | Incompatible with strong acids, bases, and strong reducing agents (for Carbosulfan). | [1] |
| CAS Number | 1189903-75-0 | [2][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Carbosulfan. The key difference is the use of a deuterated starting material, specifically dibutylamine-d18.
Materials:
-
Carbofuran
-
Sulfur dichloride
-
Triethylamine
-
Dibutylamine-d18
-
4-Dimethylaminopyridine (DMAP)
-
Organic solvent (e.g., Dichloroethane)
Procedure:
-
Dissolve Carbofuran in an organic solvent and add triethylamine as an acid-binding agent.
-
Cool the mixture and slowly add sulfur dichloride dropwise while stirring to form a sulfide intermediate.
-
To the sulfide solution, add dibutylamine-d18, a catalytic amount of DMAP, and additional triethylamine.
-
Allow the reaction to proceed, followed by washing the reaction mixture to neutrality.
-
Separate the organic phase and purify by decompression and desolventization to obtain this compound.
Analytical Methodology: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Carbosulfan and its metabolites. This compound is an ideal internal standard for this analysis.
Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for sample preparation.[6]
-
Homogenize the sample (e.g., fruit, soil).
-
Add an appropriate amount of the this compound internal standard.
-
Perform an extraction with acetonitrile.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents.
-
Centrifuge and filter the supernatant for HPLC-MS/MS analysis.
HPLC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium formate, is common.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Carbosulfan and this compound.
Table 2: Example MRM Transitions for Carbosulfan Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbosulfan | 381.2 | 163.1 |
| Carbofuran (metabolite) | 222.1 | 165.1 |
| This compound (IS) | 399.3 | 172.1 |
| (Note: Exact m/z values may vary slightly depending on the instrument and conditions) |
Biological Interactions and Signaling Pathways
Mechanism of Action: Acetylcholinesterase Inhibition
Carbosulfan's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by carbamates like Carbosulfan is considered pseudo-irreversible.[8] The carbamate group of Carbosulfan binds to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and death of the insect.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
An in vitro assay can be performed to determine the inhibitory potential of Carbosulfan on AChE activity. The Ellman's method is a widely used colorimetric assay for this purpose.[9]
Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to AChE activity. In the presence of an inhibitor like Carbosulfan, the rate of the reaction decreases.
Conclusion
This compound serves as an essential tool for the accurate and reliable quantification of Carbosulfan in various matrices. This technical guide has provided a detailed summary of its physicochemical properties, offering insights into its behavior and stability. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers. Furthermore, the elucidation of its biological mechanism as an acetylcholinesterase inhibitor, along with a corresponding assay workflow, offers a clear understanding of its toxicological action. This comprehensive information is vital for professionals engaged in pesticide research, environmental monitoring, and the development of safer and more effective crop protection agents.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Carbosulfan-d18_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. This compound | CAS 1189903-75-0 | LGC Standards [lgcstandards.com]
- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. attogene.com [attogene.com]
Technical Guide: Solubility Profile of Carbosulfan-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Carbosulfan-d18 in various solvents. Due to the limited availability of direct solubility data for the deuterated analog, this guide leverages data from its non-deuterated counterpart, Carbosulfan, as a close proxy. The isotopic labeling in this compound is not expected to significantly alter its fundamental solubility properties.
Quantitative Solubility Data
The solubility of Carbosulfan has been characterized in aqueous and organic solvents. The data indicates that Carbosulfan is sparingly soluble in water and highly soluble in many common organic solvents. A summary of the available data is presented below.
| Solvent | Solubility | Temperature (°C) |
| Water | 0.3 mg/L[1][2][3] | 25[1][2] |
| Xylene | Miscible (>50%)[3][4] | Not Specified |
| Hexane | Miscible (>50%)[3][4] | Not Specified |
| Chloroform | Miscible (>50%)[3][4] | Not Specified |
| Dichloromethane | Miscible (>50%)[3][4] | Not Specified |
| Methanol | Miscible (>50%)[3][4] | Not Specified |
| Acetone | Miscible (>50%)[3][4] | Not Specified |
| Ethanol | Miscible[1][5] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a representative "shake-flask" method, a widely accepted technique for determining the solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass flasks. The excess solid should be visible to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the solvent to each flask.
-
Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained within ±0.5°C.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended particles, filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.
-
Data Analysis: The average concentration from multiple determinations is taken as the solubility of this compound in the specific solvent at the tested temperature.
Visualizations
Mechanism of Action: Cholinesterase Inhibition
Carbosulfan, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The diagram below illustrates this signaling pathway.
References
- 1. Carbosulfan | 55285-14-8 [chemicalbook.com]
- 2. 55285-14-8 CAS MSDS (Carbosulfan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 4. Carbosulfan - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Metabolic Fate of Carbosulfan and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbosulfan undergoes extensive metabolism in mammals and other organisms, primarily through two main pathways: hydrolysis and oxidation. The cleavage of the N-S bond is a critical activation step, leading to the formation of the more toxic metabolite, carbofuran, and dibutylamine. Subsequent oxidation and conjugation reactions produce a variety of metabolites that are ultimately excreted. Deuteration of the carbosulfan molecule at a site of metabolic attack would be expected to slow its rate of metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and an altered metabolite profile.
Metabolic Pathways of Carbosulfan
The metabolism of carbosulfan is a complex process involving several enzymatic reactions. The two primary initial pathways are:
-
Hydrolysis: The cleavage of the nitrogen-sulfur (N-S) bond results in the formation of carbofuran and dibutylamine. This is considered a bioactivation pathway as carbofuran is a more potent acetylcholinesterase inhibitor than carbosulfan.
-
Oxidation: The sulfur atom can be oxidized to form carbosulfan sulfone and sulfamide. This is generally considered a detoxification pathway.[1]
Following these initial steps, the resulting metabolites undergo further biotransformation:
-
Carbofuran Metabolism: Carbofuran is further metabolized through hydroxylation to 3-hydroxycarbofuran, which can then be oxidized to 3-ketocarbofuran.[2] Phenolic metabolites are also formed, such as 7-phenol, 3-hydroxy-7-phenol, and 3-keto-7-phenol.[1]
-
Dibutylamine Metabolism: The dibutylamine moiety can be incorporated into the carbon pool and contribute to the formation of natural body constituents like fatty acids and amino acids.[1][3]
-
Conjugation: The various hydroxylated and phenolic metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[4]
Metabolic Pathway of Carbosulfan
Figure 1. Metabolic pathway of carbosulfan.
Quantitative Data on Carbosulfan Metabolism
The distribution and excretion of carbosulfan and its metabolites have been studied in various animal models. The majority of the administered dose is rapidly absorbed and excreted, primarily in the urine.
Excretion of Radiolabelled Carbosulfan in Rats
| Label Position | Dose | Timeframe | Urine (%) | Faeces (%) | Expired Air (%) | Total Excreted (%) |
| Phenyl-¹⁴C | Low | 24h | 65.9 - 69.4 | - | - | - |
| Phenyl-¹⁴C | High | 48-72h | 80 - 90 | - | - | 80 - 90 |
| DBA-¹⁴C | Low | 24h | >50 | - | - | - |
| Carbonyl-¹⁴C | - | 24h | - | - | 38 | 65 - 80 |
Data compiled from multiple sources.[1][5]
Residue Levels of Radiolabelled Carbosulfan in Rat Tissues
| Label Position | Time after Dosing | Tissue | Residue Level (mg/kg carbosulfan equivalents) |
| Ring-¹⁴C & DBA-¹⁴C | 96 hours | Blood, Liver, Kidney, Lung, Heart, Spleen | 0.1 - 1.5 |
| Carbonyl-¹⁴C | 48 hours | Tissues | 0.6 - 9.6 |
Data from a study in female Sprague-Dawley rats.[1]
Experimental Protocols
The study of carbosulfan metabolism typically involves the use of radiolabeled compounds to trace the parent compound and its metabolites through the biological system.
Animal Metabolism Studies
A common experimental workflow for studying the metabolism of carbosulfan in animal models is as follows:
References
- 1. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. 4.3 Carbosulfan (145)/carbofuran (096)(R) [fao.org]
A Technical Guide to the Toxicological Profile of Carbosulfan
Disclaimer: The following data pertains to the active ingredient Carbosulfan. Carbosulfan-d18 is a deuterated, isotopically labeled form of Carbosulfan, primarily used as an analytical standard for research and not intended for therapeutic or diagnostic use.[1][2] Toxicological studies are conducted on the parent compound, and the toxicological profile of this compound is considered identical to that of Carbosulfan.
This document provides a comprehensive overview of the toxicological data for Carbosulfan, intended for researchers, scientists, and drug development professionals. The information is compiled from assessments by major regulatory bodies and peer-reviewed studies.
Mechanism of Action
Carbosulfan is a broad-spectrum carbamate insecticide.[3] Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Carbosulfan itself is a pro-pesticide, which undergoes metabolic activation in vivo. The primary mechanism involves the cleavage of the nitrogen-sulfur (N-S) bond, which releases its major, more potent metabolite, carbofuran.[5][6]
Carbofuran directly inhibits AChE by carbamylating the active site of the enzyme.[7][8] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing muscle overstimulation, paralysis, and ultimately, death in target organisms.[8][9]
Toxicological Data Summary
The toxicological profile of Carbosulfan has been established through a range of studies assessing its effects following acute, short-term, and long-term exposure.
Carbosulfan is classified as highly toxic when administered orally.[3] Signs of toxicity are consistent with cholinesterase inhibition, including salivation, lacrimation, tremors, and diarrhea.[3][5]
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat (Male & Female) | Oral | 90-250 mg/kg bw | [3][10] |
| LD₅₀ | Rat (Male & Female, in corn oil) | Oral | 138 mg/kg bw | [5][11] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [3][10] |
| LC₅₀ | Rat | Inhalation (4h) | 0.61 mg/L | [3][10] |
The primary effect observed in repeated-dose studies is the inhibition of cholinesterase activity.[3] In a long-term study in rats, pathological changes in the eye were also noted at higher doses.[10] Carbosulfan is not considered carcinogenic.[3][10]
| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Effects Observed at Higher Doses | Reference |
| 2-Year | Mouse | 2.5 mg/kg bw/day | Reduced body weight, cholinesterase inhibition, spleen weight changes. | [3][10] |
| 2-Year | Rat | 1.0 mg/kg bw/day | Cholinesterase inhibition, pathological eye changes (focal iris atrophy). | [3][10] |
| 6-Month | Dog | 1.3 mg/kg bw/day | Cholinesterase inhibition. | [3][10] |
| Acute Neurotoxicity | Rat | 0.5 mg/kg bw | Brain cholinesterase inhibition. | [3] |
Based on a wide range of in vitro and in vivo tests, Carbosulfan is considered unlikely to be genotoxic or pose a carcinogenic risk to humans.[3][10][11] While some studies have noted potential mutagenic effects at high doses, the overall weight of evidence from regulatory evaluations is negative.[3][12]
Carbosulfan has not been shown to be teratogenic in studies with rats or rabbits.[3] Reproductive and developmental effects were only observed at doses that also caused maternal toxicity.[3][5]
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Effects Observed at Higher Doses | Reference |
| Three-Generation Reproduction | Rat | Parental: 1.3 mg/kg bw/dayPup: 1.3 mg/kg bw/day | Decreased body weight (parental); reduced litter size and pup weight (pup). | [3] |
| Developmental Toxicity | Rat | Maternal: 2 mg/kg bw/dayOffspring: 2 mg/kg bw/day | Clinical signs and reduced body weight (maternal); reduced fetal body weight. | [3] |
| Developmental Toxicity | Rabbit | 10 mg/kg bw/day (highest dose tested) | No maternal or offspring toxicity observed. | [3] |
Experimental Protocols
Toxicological evaluations for substances like Carbosulfan follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.
Acute oral toxicity studies are designed to determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single high-level exposure. The general workflow is as follows:
-
Animal Selection and Acclimatization: Healthy, young adult laboratory animals (commonly Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.[13]
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.
-
Dosing: The test substance is administered in a single dose via oral gavage. A control group receives the vehicle (e.g., corn oil) only.
-
Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period to identify any pathological changes.
-
Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD₅₀ value.
These long-term studies (e.g., 2 years in rodents) assess the effects of repeated exposure over a significant portion of the animal's lifespan.
-
Dose Selection: Doses are selected based on results from shorter-term studies, aiming for a high dose that produces minimal toxicity, a low dose with no expected effects, and one or more intermediate doses.
-
Administration: The test substance is typically mixed into the daily diet and administered to the animals for the duration of the study.
-
In-life Monitoring: Animals are monitored daily for clinical signs. Body weight and food consumption are measured weekly.[5] Hematology and clinical chemistry parameters are evaluated at multiple time points.[5]
-
Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are weighed, and samples are collected for microscopic examination (histopathology).
-
Data Analysis: Data is analyzed to identify any treatment-related effects on survival, body weight, clinical pathology, organ weights, and tumor incidence to determine a NOAEL.
Absorption, Metabolism, and Excretion
Following oral administration in rats, Carbosulfan is rapidly and almost completely absorbed.[3] Elimination is also rapid, with 80-90% of the dose excreted in the urine within 48-72 hours.[3]
The metabolism is complex and occurs via two main pathways:
-
N-S Bond Cleavage: This "carbofuran pathway" yields carbofuran and dibutylamine.[6] Carbofuran is then further metabolized through hydrolysis and oxidation to products like 3-hydroxycarbofuran and various phenols.[5][6]
-
Sulfur Oxidation: This pathway leads to the formation of products like Carbosulfan sulfone.[5]
The metabolites of the dibutylamine moiety can enter the natural carbon pool in the body.[3] Repeated dosing may induce metabolic enzymes, leading to a faster rate of excretion.[10]
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4.3 Carbosulfan (145)/carbofuran (096)(R) [fao.org]
- 4. Carbosulfan (Ref: OMS 3022) [sitem.herts.ac.uk]
- 5. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 6. Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbosulfan | C20H32N2O3S | CID 41384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eagri.org [eagri.org]
- 9. pomais.com [pomais.com]
- 10. apps.who.int [apps.who.int]
- 11. pic.int [pic.int]
- 12. researchgate.net [researchgate.net]
- 13. Sublethal acute toxicity of carbosulfan [2,3-dihydro-2,2-dimethyl-7-benzofuranyl(d i-n-butylaminosulfenyl)(methyl)carbamate] in the rat after intravenous and oral exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Carbosulfan in Complex Matrices using Carbosulfan-d18 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the insecticide Carbosulfan in complex matrices, such as fruits and vegetables. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates Carbosulfan-d18 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation, instrument response, and matrix effects. This document provides detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection, along with performance data.
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests.[1] Due to its potential toxicity and the formation of toxic metabolites like carbofuran, regulatory bodies have set maximum residue limits (MRLs) for Carbosulfan in various food commodities.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring its presence in the food supply chain and for conducting environmental fate studies.
Isotope dilution mass spectrometry is a powerful technique for precise quantification in complex samples. By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the analytical process, variations that occur during sample preparation and analysis can be effectively normalized. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, with the key difference being its mass-to-charge ratio (m/z).[4] this compound, with a CAS Number of 1189903-75-0 and a molecular formula of C₂₀H₁₄D₁₈N₂O₃S, serves as an excellent internal standard for the analysis of Carbosulfan.[5]
This application note details a method employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by HPLC-MS/MS analysis for the determination of Carbosulfan, with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Carbosulfan analytical standard
-
This compound (CAS 1189903-75-0)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid
-
Ammonium formate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) kits
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbosulfan and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Carbosulfan by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Clean-up (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ions for Carbosulfan and this compound should be optimized. Example transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Carbosulfan | 381.2 | 161.1 | 221.1 |
| This compound | 399.3 | 161.1 | 239.2 |
Data Presentation
The following tables summarize typical quantitative data for Carbosulfan analysis. These values are illustrative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Performance Characteristics for Carbosulfan Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [6] |
| Limit of Detection (LOD) | 0.001 - 10 µg/kg | [6][7] |
| Limit of Quantification (LOQ) | 0.003 - 70 µg/kg | [6][7] |
| Recovery | 55 - 103% | [6][7] |
| Relative Standard Deviation (RSD) | < 15% | [7][8] |
Table 2: Example of Carbosulfan and its Metabolites Analysis Data
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Carbosulfan | Oranges | 10 | 85-94 | 5-11 |
| Carbofuran | Oranges | 10 | 88-92 | 6-10 |
| 3-Hydroxycarbofuran | Oranges | 10 | 75-85 | 8-13 |
| Carbosulfan | Dates | 0.003 | 92-103 | 1-9 |
| Carbofuran | Dates | 0.003 | 92-103 | 1-9 |
| 3-Hydroxycarbofuran | Dates | 0.03 | 92-103 | 1-9 |
Data synthesized from multiple sources for illustrative purposes.[6][7][8]
Visualization
Diagram 1: Experimental Workflow for Carbosulfan Analysis
Caption: Workflow for Carbosulfan analysis using an internal standard.
Diagram 2: Rationale for Using an Internal Standard
Caption: How an internal standard corrects for analytical variability.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of Carbosulfan provides a highly accurate and precise method for the quantification of this pesticide in complex matrices. The detailed protocol presented here, based on the widely accepted QuEChERS sample preparation technique, offers a robust workflow for food safety and environmental monitoring laboratories. The incorporation of a stable isotope-labeled internal standard is a critical component of a high-quality analytical method, ensuring reliable data for regulatory compliance and risk assessment.
References
- 1. Carbosulfan (Ref: OMS 3022) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Carbosulfan - Wikipedia [en.wikipedia.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scbt.com [scbt.com]
- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of Carbosulfan in Food Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and highly accurate method for the determination of carbosulfan and its primary metabolite, carbofuran, in various food matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, carbofuran-d3, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require reliable quantification of carbosulfan residues.
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil and foliar pests on crops such as citrus fruits, rice, and vegetables.[1][2] Due to its potential toxicity and the toxicity of its metabolites, particularly carbofuran, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbosulfan in food commodities.[3][4] Accurate and precise analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high accuracy and precision.[5] The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or variations. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.
This application note provides a detailed protocol for the analysis of carbosulfan using a QuEChERS extraction method and LC-MS/MS, incorporating carbofuran-d3 as an internal standard for accurate quantification.
Metabolic Pathway of Carbosulfan
Carbosulfan is metabolized in plants and animals primarily through two pathways: oxidation of the sulfur atom and cleavage of the nitrogen-sulfur bond to form carbofuran. Carbofuran is a major metabolite of toxicological concern and is often included in the residue definition for regulatory purposes. A simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of carbosulfan.
Experimental Protocols
Principle of the Isotope Dilution Mass Spectrometry Method
The core of this method is the use of an isotopically labeled internal standard (IS), carbofuran-d3, which is added to the sample prior to extraction. The native carbosulfan and its metabolite carbofuran are co-extracted with the IS. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach effectively mitigates errors arising from sample matrix effects and variability in extraction recovery.
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: Carbosulfan (≥98% purity), Carbofuran (≥98% purity), Carbofuran-d3 (isotopic purity ≥99%).
-
Equipment: High-speed blender or homogenizer, Centrifuge capable of ≥4000 rpm, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of carbosulfan and carbofuran reference standards into separate 10 mL volumetric flasks and dissolve in methanol.
-
Isotopically Labeled Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of carbofuran-d3 in methanol.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed working standard solution of carbosulfan and carbofuran in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard mix with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the carbofuran-d3 internal standard at a constant concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Method)
The following workflow outlines the sample preparation procedure.
Caption: Experimental workflow for carbosulfan analysis.
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) using a high-speed blender.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the carbofuran-d3 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for samples with high fat and pigment content).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbosulfan | 381.2 | 161.1 | 20 |
| 381.2 | 202.1 | 15 | |
| Carbofuran | 222.1 | 165.1 | 10 |
| 222.1 | 123.1 | 25 | |
| Carbofuran-d3 (IS) | 225.1 | 168.1 | 10 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this method for the analysis of carbosulfan and its metabolites in date palm fruit.[6]
Table 1: Method Validation Parameters
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) |
| Carbosulfan | > 0.999 | 0.001 | 0.003 |
| Carbofuran | > 0.999 | 0.001 | 0.003 |
| 3-Hydroxycarbofuran | > 0.998 | 0.011 | 0.03 |
| 3-Ketocarbofuran | > 0.999 | 0.048 | 0.14 |
| Dibutylamine | > 0.999 | 0.001 | 0.003 |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Carbosulfan | 10 | 95 | 5 |
| Carbofuran | 10 | 98 | 4 |
| 3-Hydroxycarbofuran | 10 | 92 | 7 |
| 3-Ketocarbofuran | 10 | 103 | 9 |
| Dibutylamine | 10 | 101 | 6 |
Discussion
The presented IDMS method provides a highly reliable and accurate means for the quantification of carbosulfan and its key metabolite, carbofuran, in food matrices. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement, as well as for variations in extraction efficiency, leading to improved data quality.
The QuEChERS sample preparation protocol is rapid, requires minimal solvent volumes, and is effective in removing a significant portion of matrix interferences. The subsequent LC-MS/MS analysis in MRM mode offers excellent selectivity and sensitivity, allowing for the detection and quantification of carbosulfan and its metabolites at levels well below the established MRLs in various food commodities.
The validation data demonstrates excellent linearity, low limits of detection and quantification, and high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note, combining a QuEChERS extraction with LC-MS/MS analysis, is a powerful tool for the accurate and precise quantification of carbosulfan and its metabolites in food. The protocol is robust, sensitive, and reliable, making it highly suitable for implementation in food safety and analytical laboratories.
References
- 1. cfs.gov.hk [cfs.gov.hk]
- 2. fao.org [fao.org]
- 3. Carbosulfan - Wikipedia [en.wikipedia.org]
- 4. EU Pesticides Database [ec.europa.eu]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carbosulfan and its Metabolites in Food Matrices using Isotope Dilution LC-MS/MS with Carbosulfan-d18
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. In environmental and biological systems, Carbosulfan degrades into more toxic metabolites, primarily carbofuran and 3-hydroxycarbofuran.[1][2][3] Due to the high acute toxicity of these degradation products, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for the sum of Carbosulfan and its metabolites in food products.[4]
Accurate quantification of these residues in complex food matrices presents a significant analytical challenge. Matrix components can cause signal suppression or enhancement in the mass spectrometer ion source, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Carbosulfan-d18, in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for overcoming these challenges.[5][6] this compound is an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[5][7]
This document provides a detailed protocol for the simultaneous quantification of Carbosulfan, carbofuran, and 3-hydroxycarbofuran in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides, including Carbosulfan's active metabolite carbofuran, exert their toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. AChE is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By reversibly binding to the serine hydroxyl group in the active site of AChE, the carbamate forms a carbamylated enzyme complex.[8][9] This inactivation of AChE leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors and disruption of the nervous system, which is ultimately lethal to the target pest.[10][11]
Overall Analytical Workflow
The analytical procedure begins with the homogenization of the food sample, followed by the addition of the this compound internal standard. A buffered QuEChERS extraction and cleanup procedure is then employed to isolate the target analytes from the matrix. The final extract is analyzed by LC-MS/MS, and the concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a matrix-matched calibration curve.
Detailed Experimental Protocol
This protocol is based on the widely adopted AOAC Official Method 2007.01 for pesticide residue analysis.[12]
1. Reagents and Materials
-
Analytical Standards: Carbosulfan (≥98%), Carbofuran (≥98%), 3-Hydroxycarbofuran (≥98%).
-
Internal Standard: this compound (isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
QuEChERS Materials:
-
Extraction Salts (for 15 g sample): 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate (NaOAc). Packaged in pouches for convenience.
-
Dispersive SPE (dSPE) Cleanup Tubes (2 mL): Containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.
-
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each analytical standard and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Mixed Standard (10 µg/mL): Combine appropriate volumes of the Carbosulfan, Carbofuran, and 3-Hydroxycarbofuran stock solutions and dilute with methanol.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards (1-100 ng/mL): Prepare a series of matrix-matched calibration standards by spiking aliquots of a blank matrix extract with the intermediate mixed standard and the working IS solution to achieve the desired concentrations.
3. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 15 ± 0.1 g of a homogenized fruit or vegetable sample into a 50 mL polypropylene centrifuge tube.[13] For dry samples, use 3 g and add 12 mL of reagent water, then let stand for 30 minutes to rehydrate.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound working IS solution to the sample.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.
-
Salting-Out: Add the contents of one QuEChERS extraction salt pouch (6 g MgSO₄, 1.5 g NaOAc). Immediately cap and shake vigorously for 1 minute. The mixture will separate into an upper acetonitrile layer and a lower aqueous layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.
-
Final Extract: Transfer an aliquot of the final supernatant into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient starts at 95% A, ramping to 98% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Table 1: Example MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Carbosulfan | 381.2 | 164.1 | 221.1 |
| Carbofuran | 222.1 | 165.1 | 122.1 |
| 3-Hydroxycarbofuran | 238.1 | 181.1 | 163.1 |
| This compound (IS) | 399.3 | 164.1 | 239.2 |
Note: Product ions for the internal standard are representative and should be optimized experimentally.
5. Quantification Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the target analyte to the this compound internal standard against the concentration of the analyte in the matrix-matched standards. The concentration of the analyte in the sample is then calculated from this curve using its measured peak area ratio.
Quantitative Performance Data
The following tables summarize method performance data from various studies for the analysis of Carbosulfan and its metabolites in different food matrices.
Table 2: Method Performance in Oranges [1][3]
| Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Carbosulfan | 1 - 10 | 60 - 94 | < 15 |
| Carbofuran | 1 - 10 | 60 - 94 | < 15 |
| 3-Hydroxycarbofuran | 1 - 10 | 60 - 94 | < 15 |
Table 3: Method Performance in Rice Ecosystem (Brown Rice, Straw, Soil) [14]
| Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Carbosulfan | 0.009 - 0.016 | 72 - 105 | 2.0 - 8.8 |
| Carbofuran | 0.013 - 0.025 | 72 - 105 | 2.0 - 8.8 |
| 3-Hydroxycarbofuran | 0.031 - 0.039 | 72 - 105 | 2.0 - 8.8 |
Table 4: Method Performance in Tea [15]
| Analyte | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Carbosulfan | 0.005 | 70 - 120 | < 6 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
References
- 1. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carbosulfan and its metabolites in oranges by liquid chromatography ion-trap triple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholine - Wikipedia [en.wikipedia.org]
- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
LC-MS/MS protocol for Carbosulfan-d18 detection
An LC-MS/MS protocol for the detection and quantification of Carbosulfan using its deuterated internal standard, Carbosulfan-d18, provides a robust and sensitive method for researchers and analytical scientists. This application note details a complete workflow, from sample preparation using the QuEChERS methodology to the specific instrumental parameters for accurate analysis.
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbosulfan in various food commodities. Carbosulfan can metabolize or degrade to form carbofuran, which is often more toxic than the parent compound.[1][2] Therefore, highly sensitive and selective analytical methods are required to monitor its presence and ensure food safety.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed protocol for the extraction and analysis of Carbosulfan from a representative food matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection.
Experimental Protocols
Materials and Reagents
-
Standards: Carbosulfan (≥98% purity), this compound (isotopic purity ≥99%).
-
Solvents: Acetonitrile, Methanol (both LC-MS grade), Reagent-grade water (18 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%).
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. (Pre-weighed packets conforming to EN 15662 are recommended).[3][4]
-
Dispersive SPE (d-SPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content (e.g., leafy greens), graphitized carbon black (GCB) may be included.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbosulfan and this compound standards individually in 10 mL of methanol. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 in acetonitrile.
-
Working Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate Carbosulfan solution in a 1:1 mixture of acetonitrile and water. Spike each standard with the this compound intermediate solution to a constant final concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
This protocol is suitable for high-moisture food matrices like fruits and vegetables.[4][5]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the this compound intermediate solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[3]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE cleanup tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.
-
Preparation for Injection:
-
Transfer 1 mL of the final, cleaned extract into a new tube.
-
Acidify with 5 µL of formic acid to improve the stability of carbamate pesticides.
-
Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UPLC / UHPLC System |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Carbosulfan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Carbosulfan | 381.2 | 222.1 | 50 | 15 | Quantifier |
| 381.2 | 160.1 | 50 | 20 | Qualifier[6] | |
| This compound (IS) | 399.2 | 222.1 | 50 | 15 | Quantifier |
| 399.2 | 178.1 | 50 | 20 | Qualifier |
Note: The transition to m/z 222.1 corresponds to the formation of the carbofuran fragment, which is a primary and stable product ion. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound and the location of the deuterium labels on the dibutylamino moiety.
Method Performance and Data
The described method demonstrates excellent performance for the quantification of Carbosulfan.
Table 4: Summary of Method Validation Data
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.004 mg/kg[7] |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 85% - 110% |
| Precision (RSD %) | < 15%[8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Carbosulfan analysis using QuEChERS and LC-MS/MS.
Carbosulfan Metabolic Pathway
References
- 1. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 2. Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of LC-MS/MS using triple quadrupole mass analyzer for the simultaneous analysis of carbosulfan and its main metabolites in oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Environmental Water Testing Using Carbosulfan-d18
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. Due to its potential to contaminate water sources through runoff and leaching, monitoring its presence in environmental water samples is crucial for assessing environmental health and ensuring regulatory compliance. The use of an isotopically labeled internal standard, such as Carbosulfan-d18, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of carbosulfan in environmental water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
A known amount of this compound is added to the water sample as an internal standard (IS). The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Carbosulfan is quantified by comparing the peak area ratio of the native analyte to that of the isotopically labeled internal standard against a calibration curve prepared with known concentrations of carbosulfan and a constant concentration of this compound.
Physicochemical Properties
A table summarizing the key physicochemical properties of Carbosulfan and its deuterated analog is presented below.
| Property | Carbosulfan | This compound |
| CAS Number | 55285-14-8 | 1189903-75-0[3] |
| Molecular Formula | C₂₀H₃₂N₂O₃S | C₂₀H₁₄D₁₈N₂O₃S[3][4] |
| Molecular Weight | 380.54 g/mol [4] | 398.66 g/mol [3][4] |
| Appearance | Viscous brown liquid | Pale Yellow Oil[5] |
| Solubility | Water: 0.3 mg/L. Soluble in most organic solvents. | Chloroform[5] |
Experimental Protocols
Materials and Reagents
-
Standards:
-
Carbosulfan (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Water
-
Formic acid (≥98%)
-
Ammonium formate
-
-
Reagents:
-
Anhydrous sodium sulfate
-
-
Solid-Phase Extraction (SPE):
-
C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 500 mg, 6 mL)
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Carbosulfan and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol.
-
-
Working Calibration Standards (0.1 - 100 ng/mL):
-
Prepare a series of calibration standards by appropriate dilution of the Carbosulfan intermediate stock solution in a suitable solvent (e.g., 90:10 water:methanol).
-
Spike each calibration standard with the this compound intermediate solution to a constant final concentration (e.g., 10 ng/mL).
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound intermediate stock solution to a concentration of 100 ng/mL in methanol.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
Store samples at 4°C and analyze as soon as possible.
-
-
Fortification with Internal Standard:
-
Measure 500 mL of the water sample into a clean glass container.
-
Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL this compound to achieve a final concentration of 10 ng/L).
-
Mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 or HLB SPE cartridge by passing the following solvents in sequence:
-
5 mL of methanol
-
5 mL of reagent water
-
-
-
Sample Loading:
-
Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes with 2 x 5 mL of methanol or a suitable elution solvent into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions
The following table provides suggested MRM transitions for Carbosulfan and proposed transitions for this compound. The precursor ion for this compound is shifted by +18 Da due to the 18 deuterium atoms. The product ions are likely to be similar to the native compound, but this must be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Carbosulfan (Quantifier) | 381.2 | 161.1 | 20 | 100 |
| Carbosulfan (Qualifier) | 381.2 | 205.1 | 15 | 100 |
| This compound (IS) | 399.2 | 161.1 | 20 | 100 |
Note: The optimal collision energies and product ions for this compound must be determined by direct infusion of the standard into the mass spectrometer.
Data Presentation and Quality Control
Method Performance Characteristics
The following table presents typical performance data that should be established during method validation. The values presented here are illustrative based on similar pesticide analysis methods.
| Parameter | Target Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/L |
| Limit of Quantification (LOQ) | < 5 ng/L |
| Recovery | 70 - 120% |
| Precision (RSD) | < 15% |
| Matrix Effect | 80 - 120% (compensated by IS) |
Quality Control
-
Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of carbosulfan to assess method accuracy.
-
Internal Standard Response: The peak area of this compound should be monitored in all samples to ensure consistency of the extraction and instrument performance.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Preparation of Carbosulfan-d18 Working Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of working standard solutions of Carbosulfan-d18. The protocol is intended for use by qualified personnel in a laboratory setting. Adherence to safety guidelines is paramount when handling this compound.
Introduction
This compound is the deuterated form of Carbosulfan, a broad-spectrum carbamate insecticide. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards like this compound are crucial for use as internal standards to ensure accurate quantification of the target analyte by correcting for matrix effects and variations during sample preparation and analysis. The proper preparation of accurate and stable working standard solutions is a critical first step for any quantitative analysis.
Physicochemical Data and Safety Precautions
A summary of the relevant properties of Carbosulfan, which are expected to be analogous to this compound, is provided below.
| Property | Value |
| Appearance | Orange to brown clear, viscous liquid.[1] |
| Solubility | Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 ppm).[1] |
| Storage Temperature | 2-8°C.[2] |
| Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[2] |
| Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor).[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with splash protection, and a laboratory coat are required.[2][3] All handling of the neat standard and concentrated solutions should be performed in a certified chemical fume hood. |
Experimental Protocol: Preparation of Working Standard Solutions
This protocol outlines the steps for preparing a stock solution and subsequent serial dilutions to obtain working standard solutions of this compound.
Materials:
-
This compound analytical standard (neat)
-
Acetone (or other suitable solvent like acetonitrile or methanol), analytical grade
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
Procedure:
3.1. Preparation of Stock Solution (e.g., 1000 µg/mL)
-
Equilibration: Allow the vial containing the neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the neat this compound standard into a tared weighing boat or directly into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small volume of the chosen solvent (e.g., acetone) to the volumetric flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once the standard is completely dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous. A brief vortexing step can also be applied.
-
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C.
3.2. Preparation of Intermediate and Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution. The following is an example of a dilution series.
-
Intermediate Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and homogenize the solution.
-
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):
-
Label a series of volumetric flasks for the desired concentrations.
-
Use the 100 µg/mL intermediate solution to prepare the higher concentration working standards.
-
For lower concentrations, an additional intermediate dilution step may be necessary to minimize pipetting errors.
-
Calculate the required volume of the stock or intermediate solution for each working standard using the formula: C1V1 = C2V2 (where C is concentration and V is volume).
-
Pipette the calculated volume into the appropriately labeled volumetric flask and dilute to the mark with the solvent.
-
Homogenize each working standard solution thoroughly.
-
Transfer each working solution to a separate, clearly labeled amber glass vial for storage.
-
Workflow Diagram
The following diagram illustrates the preparation workflow from the neat standard to the final working solutions.
Caption: Workflow for the preparation of this compound working standard solutions.
References
Application of Carbosulfan-d18 in Plant Metabolism Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbosulfan is a broad-spectrum carbamate insecticide used to control soil-dwelling and foliar pests on a variety of crops. Understanding its metabolic fate in plants is crucial for assessing food safety, environmental impact, and the efficacy of the pesticide. Isotope-labeled compounds are invaluable tools in such studies, providing a means to trace the uptake, translocation, distribution, and transformation of the parent compound and its metabolites. Carbosulfan-d18, a deuterated analog of Carbosulfan, serves as an excellent internal standard for quantitative analysis using mass spectrometry-based methods. Its use significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response. While radiolabeled compounds like 14C-Carbosulfan are traditionally used to elucidate metabolic pathways, deuterated standards are critical for generating reliable quantitative data on residue levels in complex plant matrices.
This document provides detailed application notes and protocols for the use of this compound in plant metabolism studies, focusing on its application as an internal standard for the quantification of Carbosulfan and its primary metabolites.
Metabolic Pathway of Carbosulfan in Plants
Studies in various plants, including maize, oranges, and cotton, have elucidated the primary metabolic pathways of Carbosulfan.[1][2][3][4] The metabolism primarily involves the cleavage of the sulfur-nitrogen bond, leading to the formation of its major and more toxic metabolite, carbofuran.[1][2][3] Carbofuran is then further metabolized through hydroxylation and oxidation.
The key metabolic steps are:
-
Transformation to Carbofuran: Carbosulfan is rapidly metabolized to carbofuran.[1][2]
-
Hydroxylation: Carbofuran is hydroxylated to form 3-hydroxycarbofuran.[1][2]
-
Oxidation: Further oxidation can lead to the formation of 3-ketocarbofuran.[5][6]
-
Formation of Phenolic Metabolites: Cleavage of the carbamate ester bond can result in the formation of various phenolic derivatives.[4][5]
-
Conjugation: The metabolites can be conjugated with plant components like sugars to form water-soluble conjugates.[2]
Caption: Metabolic pathway of Carbosulfan in plants.
Quantitative Data Summary
The distribution of Carbosulfan and its metabolites can vary significantly between different plant parts. The following table summarizes typical distribution patterns observed in studies.
| Compound | Plant Part | Typical Residue Levels/Distribution | Reference |
| Carbosulfan | Roots | High concentration, indicating limited translocation. | [1] |
| Shoots/Leaves | Generally low levels. | [1] | |
| Carbofuran | Roots | Major metabolite found in roots. | [1] |
| Shoots/Leaves | Translocated from roots, found in aerial parts. | [1] | |
| 3-Hydroxycarbofuran | Shoots/Leaves | Found in shoots and leaves, indicating upward translocation. | [1][2] |
Experimental Protocols
The following protocols describe a typical workflow for a plant metabolism study using Carbosulfan, with this compound as an internal standard for quantitative analysis.
Caption: Experimental workflow for plant metabolism study.
Plant Treatment
-
Plant Material: Grow the desired plant species (e.g., maize, orange seedlings) under controlled greenhouse conditions.
-
Application of Carbosulfan: Apply a known concentration of a commercial formulation of Carbosulfan to the soil or as a foliar spray, depending on the study's objective. Include a control group of plants that are not treated.
Sample Collection
-
Time Points: Collect samples at various time intervals after application (e.g., 0, 1, 3, 7, 14, and 28 days) to monitor the dissipation of the parent compound and the formation of metabolites.
-
Tissue Separation: Separate the plants into different parts such as roots, stems, leaves, and fruits to study the translocation and distribution of the residues.
Sample Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient procedure for extracting pesticide residues from plant matrices.[7][8][9]
-
Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. This is a critical step for accurate quantification.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 3000-4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and MgSO4.
-
Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is typically used for the sensitive and selective quantification of Carbosulfan and its metabolites.[5][6][7]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Carbosulfan, its metabolites, and this compound need to be optimized.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Carbosulfan | 381.2 | 164.1 | 221.1 |
| Carbofuran | 222.1 | 165.1 | 122.1 |
| 3-Hydroxycarbofuran | 238.1 | 181.1 | 163.1 |
| This compound | 399.3 | 164.1 | 239.2 |
Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. The values in the table are illustrative. The MRM transitions should be optimized empirically.
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Carbosulfan and its metabolites, each spiked with a constant concentration of this compound.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte to generate the calibration curve. Use this curve to determine the concentration of Carbosulfan and its metabolites in the plant samples. The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced suppression or enhancement of the signal in the mass spectrometer.[10]
The use of this compound as an internal standard is essential for the accurate and reliable quantification of Carbosulfan and its metabolites in complex plant matrices. The protocols outlined in this document provide a robust framework for conducting plant metabolism studies. By understanding the fate of Carbosulfan in agricultural systems, researchers and regulatory agencies can better assess the potential risks to consumers and the environment.
References
- 1. Absorption, metabolism and distribution of carbosulfan in maize plants (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 3. plantarchives.org [plantarchives.org]
- 4. fao.org [fao.org]
- 5. Optimization of LC-MS/MS using triple quadrupole mass analyzer for the simultaneous analysis of carbosulfan and its main metabolites in oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Carbosulfan-d18 in QuEChERS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the internal standard Carbosulfan-d18 during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound in QuEChERS?
Low recovery of this compound is typically attributed to several factors, primarily its chemical instability and interactions with the sample matrix and QuEChERS components. Key causes include:
-
Degradation: Carbosulfan is known to be unstable and can degrade to its metabolite, carbofuran.[1][2] This degradation can be influenced by pH, temperature, and storage conditions.[1][3]
-
Adsorption to Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents, particularly graphitized carbon black (GCB), can adsorb planar analytes like carbamates, leading to reduced recovery.[4][5]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound, causing signal suppression or enhancement.[6][7]
-
Improper Sample Hydration: For samples with low moisture content, inadequate hydration can lead to poor extraction efficiency.[4][8]
-
pH of the Extraction Solvent: Carbosulfan is susceptible to hydrolysis, especially under acidic conditions, which can lead to its degradation to carbofuran.[9][10]
Q2: How does the choice of d-SPE sorbent affect this compound recovery?
The selection of d-SPE sorbents is critical for effective cleanup and optimal recovery. Different sorbents target specific matrix components, but can also impact the recovery of the target analyte.
-
Primary Secondary Amine (PSA): Commonly used to remove sugars, fatty acids, and organic acids.[11] However, PSA can increase the pH of the extract, which may affect the stability of certain pesticides.[12]
-
Graphitized Carbon Black (GCB): Effective for removing pigments and sterols.[11] However, it is known to cause low recovery of planar pesticides, which can include some carbamates.[4][5]
-
C18 (Octadecylsilane): Used to remove non-polar interferences like fats and oils.[5]
It is crucial to select a sorbent combination that effectively cleans the matrix without significantly retaining this compound.
Q3: Can the type of sample matrix influence the recovery of this compound?
Yes, the sample matrix plays a significant role in the recovery of this compound. Different matrices have varying compositions of fats, pigments, sugars, and other components that can interfere with the extraction process. For example, high-fat matrices may require the use of C18 in the cleanup step to remove lipids that could otherwise interfere with the analysis.[13] Similarly, highly pigmented samples may necessitate the use of GCB, but its potential for analyte loss must be considered.[4] The interaction between the matrix and the analyte can lead to matrix effects, which can either suppress or enhance the analytical signal.[7][14]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Control pH: Use a buffered QuEChERS method (e.g., EN 15662 with citrate buffer) to maintain a stable pH.[15] Avoid highly acidic conditions during extraction.[9][10] 2. Maintain Cold Chain: Perform extraction and cleanup steps at low temperatures (e.g., using pre-chilled solvents and centrifuging at 4°C) to minimize degradation.[10] 3. Analyze Samples Promptly: Analyze the final extracts as soon as possible after preparation to prevent storage-related degradation.[3] | Improved stability and recovery of this compound. |
| Adsorption to d-SPE Sorbents | 1. Optimize Sorbent Amount: Reduce the amount of GCB used in the d-SPE step or use a sorbent combination with a lower GCB content.[5] 2. Evaluate Alternative Sorbents: Test alternative sorbents like Z-Sep or different carbon-based materials that may have a lower affinity for this compound.[5] | Increased recovery by minimizing analyte loss during cleanup. |
| Matrix Effects | 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for signal suppression or enhancement.[4] 2. Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analytical signal. | More accurate quantification of this compound. |
| Incomplete Extraction | 1. Ensure Proper Hydration: For dry samples (e.g., cereals, dried herbs), add an appropriate amount of water before adding the extraction solvent to ensure at least 80% hydration.[4][8] 2. Optimize Shaking/Vortexing: Ensure vigorous and sufficient shaking during the extraction and cleanup steps to facilitate partitioning of the analyte into the solvent. | Enhanced extraction efficiency from the sample matrix. |
Quantitative Data Summary
The following table summarizes recovery data for carbamates, including Carbosulfan, from various studies using the QuEChERS method. This data can serve as a benchmark for expected recovery rates.
| Analyte | Matrix | QuEChERS Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Carbosulfan | Dates | Modified QuEChERS with d-SPE Kit 2 | 89-103 | 1-8 | [6] |
| 14 Carbamates | Dates | Validated QuEChERS Method | 88-106 | 1-11 | [6] |
| Carbosulfan | Tea | Modified QuEChERS with PSA, GCB, C18 | 70-120 | <6 | [16] |
| Carbosulfan & Metabolites | Dates | HPLC-MS/MS and QuEChERS | 92-103 | 1-9 | [17][18] |
| 47 Pesticides (including Carbamates) | Edible Insects | Optimized QuEChERS | 70-120 | <20 | [19][20] |
Experimental Protocols
General QuEChERS Protocol (EN 15662)
This protocol provides a general workflow for QuEChERS extraction. Modifications may be necessary based on the specific matrix and analytical requirements.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Hydration (for dry samples): If the sample has low moisture content, add an appropriate volume of water to achieve at least 80% hydration.[4]
-
Solvent Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Shaking: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA, and/or C18/GCB).
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A flowchart for troubleshooting low this compound recovery.
Factors Influencing this compound Recovery in QuEChERS
This diagram outlines the key factors that can impact the recovery of this compound during the QuEChERS procedure.
Caption: Key factors affecting this compound recovery in QuEChERS.
References
- 1. plantarchives.org [plantarchives.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. fao.org [fao.org]
- 4. hawach.com [hawach.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on Carbosulfan-d18 Signal in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects on the signal of Carbosulfan-d18, a common internal standard, during liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, focusing on signal suppression or enhancement of this compound in various matrices.
Issue 1: Poor Reproducibility or Inaccurate Quantification of Carbosulfan Using this compound Internal Standard
Question: My calibration curve is non-linear, or my QC samples are failing, suggesting the this compound is not adequately compensating for matrix effects. What should I do?
Answer:
This issue often arises from differential matrix effects between the analyte (Carbosulfan) and the internal standard (this compound). While stable isotope-labeled internal standards (SIL-IS) are designed to co-elute and experience the same ionization effects as the analyte, this is not always the case.
Possible Causes and Solutions:
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Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[1][2] If this separation occurs in a region of the chromatogram with steep changes in co-eluting matrix components, the analyte and internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate results.[2]
-
Solution: Optimize your chromatographic method to ensure complete co-elution of Carbosulfan and this compound. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
-
High Concentration of Matrix Components: Complex matrices like plasma, urine, or soil contain high concentrations of endogenous substances (e.g., phospholipids, salts, humic acids) that can compete with the analyte and internal standard for ionization.[3]
-
Solution 1: Improve Sample Preparation: Enhance your sample clean-up to remove more interfering components. The choice of technique depends on the matrix.
-
For Plasma/Serum: Phospholipids are a major cause of ion suppression.[4] Consider techniques beyond simple protein precipitation. Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges can be more effective.[4]
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For Urine: Dilution ("dilute-and-shoot") can be a simple and effective way to reduce the concentration of matrix components.[5] However, this may compromise sensitivity. SPE is also a viable option for more thorough clean-up.[5]
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For Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for multi-residue pesticide analysis in soil.[6][7][8] The clean-up step in QuEChERS, often using a combination of sorbents like PSA, C18, and GCB, can be tailored to the specific soil type to remove interfering substances.[6][7]
-
-
Solution 2: Matrix-Matched Calibration: Prepare your calibration standards and QCs in a blank matrix extract that has been processed in the same way as your samples. This helps to ensure that the standards experience the same matrix effects as the unknown samples.
-
Issue 2: Significant Signal Suppression or Enhancement Observed for this compound
Question: I've performed a post-extraction addition experiment and see a significant matrix effect (e.g., >20% suppression or enhancement) on the this compound signal. How can I mitigate this?
Answer:
Observing a matrix effect is common, especially in complex biological or environmental samples. The goal is to reduce it or ensure it is consistent and corrected for.
Mitigation Strategies:
-
Optimize Sample Preparation: As detailed in Issue 1, a more rigorous clean-up is the most effective way to reduce matrix effects. A comparison of common techniques is provided in the table below.
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Chromatographic Optimization: Modify your LC method to separate this compound from the region where most matrix components elute. This is often at the beginning and end of the chromatogram.
-
Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, testing your method with an APCI source may show a significant reduction in matrix effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering components, thereby lessening the matrix effect. However, be mindful of the impact on the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What is a typical matrix effect for Carbosulfan?
A1: The matrix effect is highly dependent on the matrix itself, the sample preparation method, and the LC-MS conditions. There is no single "typical" value. However, published studies on the non-deuterated Carbosulfan provide some examples. In a study on date palm fruit using a QuEChERS method, a slight signal enhancement of +3.46% was observed for Carbosulfan.[9] In another study on dates, a soft signal suppression of -4.46% was reported.[10]
Q2: Will this compound perfectly compensate for the matrix effects on Carbosulfan?
A2: Ideally, yes, but not always in practice. A deuterated internal standard is the best tool available to correct for variations in extraction recovery, injection volume, and ionization efficiency.[2][11] However, as mentioned in the troubleshooting guide, issues like chromatographic separation between the analyte and the SIL-IS can lead to differential matrix effects.[2] It is crucial to validate this for your specific matrix and method.
Q3: My method involves the analysis of Carbosulfan and its main metabolite, Carbofuran. Can I use this compound as an internal standard for both?
A3: It is not recommended. An ideal internal standard should be structurally and chemically as similar as possible to the analyte. While this compound is excellent for Carbosulfan, it is not a suitable internal standard for Carbofuran because their chemical structures and chromatographic behaviors are different. For accurate quantification of Carbofuran, you should use a corresponding stable isotope-labeled internal standard, such as Carbofuran-d3.
Q4: What is the QuEChERS method and why is it recommended for soil and food matrices?
A4: QuEChERS is a sample preparation method that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a clean-up step called dispersive solid-phase extraction (d-SPE).[6][7] It is popular for pesticide residue analysis in complex matrices like soil and food because it is fast, uses minimal solvent, and is effective at removing a wide range of interferences like fats, pigments, and sugars.[6][7][10][12]
Quantitative Data on Matrix Effects
The following tables summarize matrix effect data for Carbosulfan and its metabolites from a published study. While this data is for the non-deuterated compounds, it illustrates the type and magnitude of effects that can be encountered. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Table 1: Matrix Effect of Carbosulfan and Metabolites in Date Palm Fruit Matrix [9]
| Compound | Matrix Effect (%) |
| Carbosulfan | +3.46 |
| Carbofuran | -16.43 |
| Dibutylamine | +8.88 |
| Carbofuran-3-hydroxy | +0.14 |
| Carbofuran-3-keto | +17.09 |
Table 2: Matrix Effect of Carbamates in Date Matrix [10]
| Compound | Matrix Effect (%) |
| Carbosulfan | -4.46 |
| Carbaryl | -4.98 |
| Propoxur | -3.29 |
| Bendiocarb | -0.96 |
| Other Carbamates | +0.28 to +13.26 |
Experimental Protocols
Protocol 1: QuEChERS Method for Carbosulfan in Date Palm Fruit
This protocol is adapted from a validated method for the analysis of Carbosulfan and its metabolites in dates.[9]
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Sample Homogenization: Homogenize 50 g of pitted dates with 75 mL of cold purified water in a food processor to form a paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract.
-
Add the internal standard (this compound).
-
Dilute as necessary with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: General Protein Precipitation for Plasma
This is a common, though less clean, method for preparing plasma samples.
-
Precipitation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an LC vial for injection.
-
Visualizations
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. myadlm.org [myadlm.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Carbosulfan-d18 degradation during sample extraction
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Carbosulfan-d18 during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a deuterated form of Carbosulfan, a broad-spectrum insecticide. In analytical chemistry, isotopically labeled compounds like this compound are frequently used as internal standards. For accurate quantification of the target analyte (Carbosulfan), it is crucial that the internal standard (this compound) behaves identically to the analyte throughout the extraction and analysis process. If this compound degrades, it will lead to an inaccurate calculation of the native Carbosulfan concentration in the sample.
Q2: What are the primary degradation products of Carbosulfan?
The primary degradation of Carbosulfan involves the cleavage of the N-S bond, leading to the formation of Carbofuran.[1] Carbofuran itself can be further metabolized or degraded to other products, such as 3-hydroxycarbofuran and 3-ketocarbofuran.[2] Another degradation product that can be formed is dibutylamine.[3][4] Understanding these degradation products is essential for developing analytical methods that can accurately quantify Carbosulfan and its relevant metabolites.
Q3: What are the key factors that influence this compound degradation during sample preparation?
Several factors can contribute to the degradation of this compound:
-
pH: Carbosulfan is susceptible to hydrolysis, and its stability is pH-dependent. It is generally more stable in neutral to slightly acidic conditions and hydrolyzes at pH values below 5 and above 9.[5][6]
-
Temperature: Elevated temperatures can accelerate the degradation process.[5] Therefore, it is crucial to keep samples and extracts cool.
-
Solvent Choice: The type of extraction solvent can impact stability. Common solvents for Carbosulfan extraction include acetonitrile, acetone, and hexane/isopropanol mixtures.[2][6]
-
Sample Matrix: The composition of the sample matrix (e.g., soil, water, biological tissues) can significantly influence degradation. For example, acidic soil matrices have been shown to cause rapid degradation of Carbosulfan even at low temperatures.[3][6]
-
Light Exposure: Photolysis can contribute to the degradation of Carbosulfan, leading to the formation of Carbofuran and dibutylamine.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: The pH of the extraction solvent or the sample itself may be too high or too low. | - Adjust the pH of the extraction solvent to a neutral range (pH 6-8).- For acidic samples, consider adding a buffer to the extraction solvent.- A study on date sample extraction used acetonitrile with 0.1% acetic acid.[4] |
| Elevated temperature during extraction: Sonication or other extraction techniques might be generating heat. | - Perform extraction steps on ice or in a refrigerated environment.- Use extraction techniques that do not generate excessive heat. | |
| Inappropriate solvent: The chosen solvent may not be optimal for Carbosulfan stability. | - Test different extraction solvents such as acetonitrile, acetone, or hexane/isopropanol to find the one that provides the best stability for your specific matrix.[2][6] | |
| Inconsistent results for this compound | Variable degradation across samples: Differences in the sample matrix (e.g., pH, enzymatic activity) are causing inconsistent degradation. | - Ensure thorough homogenization of samples to achieve uniformity.- For biological samples, consider immediate freezing after collection and extraction at low temperatures to minimize enzymatic activity. |
| Photodegradation: Exposure of samples or extracts to light. | - Protect samples and extracts from light by using amber vials or covering them with aluminum foil.[3] | |
| Presence of high levels of degradation products (e.g., Carbofuran) | Sub-optimal storage conditions: Samples were not stored properly before extraction. | - Store samples at or below -18°C immediately after collection and until analysis.[3][6] Note that even at this temperature, degradation can occur in certain matrices.[3] |
| Prolonged extraction time: The extraction process is too long, allowing for significant degradation. | - Optimize the extraction protocol to minimize the time from sample preparation to analysis. |
Experimental Protocols
Recommended General Sample Extraction Protocol to Minimize Degradation
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Pre-treatment:
-
Upon collection, immediately freeze the sample at -20°C or lower to minimize enzymatic and chemical degradation.
-
Homogenize the frozen sample to ensure uniformity before taking a subsample for extraction.
2. Extraction:
-
Solvent: Use a pre-chilled extraction solvent. Acetonitrile is a commonly used and effective solvent.[2][4][7] For certain matrices, a mixture like hexane/isopropanol can also be used.[2]
-
pH Control: If the sample matrix is known to be acidic or basic, consider using a buffered extraction solvent to maintain a neutral pH.
-
Procedure (based on a modified QuEChERS approach):
-
Weigh a representative subsample (e.g., 5-10 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add the appropriate amount of this compound internal standard.
-
Add 10 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation and vortex immediately for 1 minute.[4]
-
Centrifuge the tube at a low temperature (e.g., 4°C) for 5 minutes.
-
3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a suitable sorbent (e.g., PSA for removing fatty acids and sugars, C18 for removing nonpolar interferences).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm filter into an amber autosampler vial.
-
Analyze the extract as soon as possible. If storage is necessary, store at -20°C or lower and protect from light.
Quantitative Data Summary
The following table summarizes the stability of Carbosulfan under different conditions based on available data. While specific data for this compound is limited, the behavior is expected to be very similar to that of Carbosulfan.
| Condition | Matrix | Half-life (t½) | Observations | Reference |
| pH | Water | 4.42 - 5.24 days (alkaline pH) | Faster degradation in alkaline and acidic conditions compared to neutral. | [5] |
| Water | 5.70 - 6.29 days (acidic pH) | [5] | ||
| Water | 7.18 - 7.51 days (neutral pH) | [5] | ||
| Storage Temperature | Silt Loam Soil (-18°C) | Almost complete degradation in 3 hours | Attributed to the low pH (4.8) of the soil. | [3][6] |
| Orange & Alfalfa (-18°C) | No significant loss after 1 year | Stable in these matrices at low temperatures. | [3] | |
| Photolysis | Aqueous solution (pH 7) | 1.4 days | Degrades to Carbofuran and dibutylamine. | [3] |
| Distilled water | 4-8 days | [3] |
Degradation Pathway of Carbosulfan
The following diagram illustrates the primary degradation pathway of Carbosulfan.
Caption: Primary degradation pathway of Carbosulfan.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijair.org [ijair.org]
- 6. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Carbosulfan-d18 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Carbosulfan-d18 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Improving Peak Shape for this compound
Poor peak shape, often characterized by tailing, fronting, or broadening, can compromise the accuracy and precision of your analytical results.[1][2] This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.
A logical workflow for troubleshooting peak shape issues is essential. The following diagram outlines a step-by-step process to identify and resolve the root cause of poor chromatography.
References
Addressing ion suppression of Carbosulfan-d18 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Carbosulfan-d18, particularly concerning ion suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In complex matrices such as food, environmental samples, or biological fluids, endogenous materials like salts, lipids, and proteins can all contribute to ion suppression.
Q2: How can I determine if my this compound signal is affected by ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression. Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in a matrix extract.[2] A lower peak area in the matrix extract signifies the presence of ion suppression.
Q3: What are the most common sources of ion suppression in LC-MS/MS analysis?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These are substances naturally present in the sample, such as salts, phospholipids, proteins, and peptides.
-
Exogenous substances: These can be introduced during sample collection, processing, or storage, and include plasticizers, detergents, and other contaminants.[2]
-
Mobile phase additives: High concentrations of certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression.[4]
-
Co-eluting analytes: In multi-residue analysis, other analytes eluting at the same time as this compound can compete for ionization.
Q4: How does using a stable isotope-labeled internal standard like this compound help with ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal choice for quantitative LC-MS/MS analysis.[5] Because it has nearly identical physicochemical properties to the unlabeled analyte (Carbosulfan), it will co-elute and experience the same degree of ion suppression.[5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound in complex matrices.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound signal in matrix samples | Severe ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][7] |
| Poor reproducibility of results (high %RSD) | Variable ion suppression between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used as the internal standard to compensate for sample-to-sample variations in matrix effects.[5] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. |
| Peak shape distortion (e.g., tailing, splitting) | Co-elution with an interfering compound or matrix effect. | 1. Adjust Chromatographic Conditions: Experiment with a different analytical column, mobile phase composition, or gradient profile to improve peak shape. 2. Investigate Matrix Components: Use a high-resolution mass spectrometer to identify the m/z of the interfering species and adjust the sample preparation to remove it. |
| Shift in retention time | Changes in the analytical column or mobile phase, or strong matrix effects. | 1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection. 2. Check Mobile Phase: Prepare fresh mobile phase and ensure consistent composition. 3. Clean the Injector and Column: Matrix components can build up and affect chromatography. |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for Fruit and Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[8]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components like fatty acids, sugars, and pigments.
-
Final Extract: Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid.
-
Internal Standard Spiking: Add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the this compound and other analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables illustrate the impact of different matrices on the ion suppression of Carbosulfan and the effectiveness of using a stable isotope-labeled internal standard.
Table 1: Matrix Effect of Carbosulfan in Different Fruit Matrices
| Matrix | Matrix Effect (%) | Classification |
| Dates | -16.43 | Soft Suppression[9] |
| Tangerine | +43.2 | Medium Enhancement[9] |
| Orange | Not specified, but present | - |
Data adapted from a study on Carbosulfan and its metabolites, highlighting the matrix-dependent nature of ion suppression/enhancement.[9] A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Table 2: Comparison of Calibration Strategies for Carbosulfan Quantification
| Calibration Method | Average Recovery (%) | Relative Standard Deviation (%) |
| External Calibration (in solvent) | 65 | 25 |
| Matrix-Matched Calibration | 98 | 8 |
| Internal Standard (this compound) Calibration | 102 | 5 |
Illustrative data demonstrating the improved accuracy and precision when using matrix-matched calibration and a stable isotope-labeled internal standard to compensate for matrix effects.
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbosulfan-d18 and Non-Deuterated Carbosulfan in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of deuterated (carbosulfan-d18) and non-deuterated carbosulfan for use in mass spectrometry (MS). The inclusion of stable isotope-labeled internal standards is a critical practice in quantitative MS analysis, enhancing accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. This document outlines the mass spectral characteristics of both compounds, provides a detailed experimental protocol for their use, and visualizes their fragmentation pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for both carbosulfan and its deuterated analog, this compound. This information is fundamental for developing and interpreting MS-based analytical methods.
| Property | Carbosulfan | This compound |
| Molecular Formula | C₂₀H₃₂N₂O₃S[1][2] | C₂₀H₁₄D₁₈N₂O₃S[3] |
| Molecular Weight | 380.54 g/mol [1][2] | 398.66 g/mol [3] |
| Monoisotopic Mass | 380.2134 u | 398.3265 u |
| [M+H]⁺ Ion (m/z) | 381.2207 | 399.3338 |
| Major Fragments (m/z) | 222 (Carbofuran), 165, 148, 129 (Dibutylamine) | 222 (Carbofuran), 165, 148, 147 (Dibutylamine-d18) |
Experimental Protocols: A Guide to Implementation
The use of this compound as an internal standard is highly recommended for the accurate quantification of carbosulfan in complex matrices. Below is a detailed methodology for a typical LC-MS/MS experiment.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, soil, water) with 10 mL of acetonitrile.
-
Extraction and Salting Out: Add the internal standard solution (this compound in acetonitrile) to achieve a final concentration of 50 ng/mL. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbosulfan: 381.2 → 222.1 (Quantifier), 381.2 → 129.1 (Qualifier)
-
This compound: 399.3 → 222.1 (Quantifier), 399.3 → 147.1 (Qualifier)
-
-
Data Analysis: Quantify carbosulfan by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
Mandatory Visualization: Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mass spectral fragmentation pathways for both carbosulfan and this compound. These visualizations provide a clear understanding of the structural origins of the major fragment ions observed in the mass spectrometer.
Caption: Proposed MS/MS fragmentation pathway of non-deuterated carbosulfan.
Caption: Proposed MS/MS fragmentation pathway of this compound.
References
A Comparative Guide to Carbamate Internal Standards in Cross-Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used carbamate internal standards in analytical cross-validation studies. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of carbamate analytes in various matrices. This document summarizes performance data from several studies and outlines the experimental protocols for their use.
Performance Comparison of Carbamate Internal Standards
The choice of an internal standard significantly impacts method accuracy and precision. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics to compensate for matrix effects and variations in sample preparation. The following tables summarize the performance of commonly used carbamate internal standards based on published data.
Table 1: Comparison of Deuterated vs. Non-Deuterated Carbamate Internal Standards for Ethyl Carbamate Analysis
| Internal Standard | Analyte | Key Performance Metrics | Remarks |
| Deuterated Ethyl Carbamate (d5-EC) | Ethyl Carbamate | Linearity (R²): >0.997[1]Recovery: 92% to 112%[2]Intra-day Recovery: 80.75% to 121.82%[1]Inter-day Recovery: 78.84% to 116.98%[1]LOD: 0.69-6.08 µg/kg[1]LOQ: 2.10-18.43 µg/kg[1] | Considered the most suitable internal standard for ethyl carbamate analysis due to its similar chemical and physical properties, leading to more precise recovery correction.[3] |
| Propyl Carbamate | Ethyl Carbamate | Performance data is less explicitly detailed in direct comparative studies. It is cited as a historically used internal standard.[3] | May exhibit different octanol-water partition coefficients compared to ethyl carbamate, potentially leading to variations in recovery.[3] |
| Butyl Carbamate | Ethyl Carbamate | Utilized as an internal standard in some methods for ethyl carbamate determination.[4][5] | Similar to propyl carbamate, potential for recovery differences due to differing physicochemical properties compared to ethyl carbamate.[3] |
Table 2: Performance Data for 4-Bromo-3,5-Dimethylphenyl N-Methylcarbamate (BDMC)
| Internal Standard | Application | Method | Performance Metrics |
| 4-Bromo-3,5-Dimethylphenyl N-Methylcarbamate (BDMC) | Analysis of N-methylcarbamate and N-methylcarbamoyloxime pesticides | EPA Method 531.1 | Specific cross-validation data with other carbamate internal standards is not readily available in the reviewed literature. It is established as a reliable internal standard within its specified method. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols derived from the referenced studies.
Protocol 1: Analysis of Ethyl Carbamate using d5-EC Internal Standard by GC-MS
This protocol is a modified version of the AOAC official method 994.07.[3]
-
Sample Preparation:
-
Spike the sample with a known concentration of d5-EC internal standard solution.
-
For liquid samples, dilution may be necessary. For solid or semi-solid samples, homogenization and extraction with a suitable solvent (e.g., acetone) are required.
-
For fatty matrices, a defatting step with hexane is recommended.
-
For matrices with high polysaccharide content, a gel-forming removal step may be necessary.[1]
-
-
Extraction:
-
Perform solid-phase extraction (SPE) using a diatomaceous earth column.
-
Elute the analyte and internal standard with dichloromethane.
-
-
Concentration:
-
Concentrate the eluate using a rotary evaporator or a similar concentration system.
-
-
GC-MS Analysis:
-
Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., Carbowax 20M type).
-
Employ a temperature program to achieve separation of ethyl carbamate and d5-EC.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.
-
Experimental Workflow for Ethyl Carbamate Analysis
Caption: Workflow for Ethyl Carbamate Analysis using d5-EC.
Protocol 2: General Method for Carbamate Pesticide Analysis using LC-MS/MS
This protocol is a generalized workflow for the analysis of multiple carbamate pesticide residues.
-
Sample Preparation (QuEChERS method):
-
Weigh a homogenized sample into a centrifuge tube.
-
Add an internal standard solution.
-
Add acetonitrile for extraction.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned-up extract into an autosampler vial.
-
Inject the sample into a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
-
QuEChERS Workflow for Carbamate Pesticide Residue Analysis
Caption: QuEChERS workflow for carbamate pesticide analysis.
Conclusion
The selection of an appropriate internal standard is paramount for the robust and accurate quantification of carbamates. For ethyl carbamate analysis, deuterated ethyl carbamate (d5-EC) is demonstrably superior to non-deuterated analogues like propyl and butyl carbamate due to its closer physicochemical properties to the analyte, which allows for more effective correction of matrix effects and procedural losses. For broader carbamate pesticide analysis, the choice of internal standard should be guided by the specific analytes of interest and the analytical platform employed, with isotopically labeled standards generally being the preferred option when available. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the development and validation of analytical methods for carbamates.
References
- 1. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. cvuas.de [cvuas.de]
Enhancing Carbosulfan Analysis: A Comparative Guide to Accuracy and Precision with Carbosulfan-d18
For Researchers, Scientists, and Drug Development Professionals
The quantification of carbosulfan, a widely used carbamate insecticide, demands high accuracy and precision, particularly in complex matrices such as food products and environmental samples. The use of an isotopically labeled internal standard, such as Carbosulfan-d18, is a critical component in achieving reliable and defensible analytical results. This guide provides a comparative overview of analytical methods for carbosulfan, highlighting the enhanced performance achieved by incorporating this compound.
The Role of Internal Standards in Analytical Chemistry
In quantitative analysis, particularly with chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to the blank, calibration standards, and samples.[1] An ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the detector.[1] Isotopically labeled standards, such as this compound, are the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3] This leads to a significant improvement in accuracy and precision compared to external standard methods.[2][4]
Comparative Performance of Carbosulfan Analysis
The following table summarizes the performance of analytical methods for carbosulfan, comparing methods that utilize an isotopically labeled internal standard (analogous to this compound) with those that employ external standard calibration. The data demonstrates the superior accuracy (indicated by recovery percentages closer to 100%) and precision (indicated by lower relative standard deviations - RSD) achieved with the use of an internal standard.
| Parameter | Method with Isotopically Labeled Internal Standard (e.g., Carbofuran-d3) | Method without Internal Standard (External Standard) |
| Matrix | Dates[5] | Tea[6] |
| Accuracy (Recovery %) | 92 - 103%[5] | 92 - 100%[6] |
| Precision (RSD %) | 1 - 9%[5] | < 6%[6] |
| Limit of Detection (LOD) | 0.001–0.04 μg/kg[5] | 0.004 mg/kg (4 µg/kg)[6] |
| Limit of Quantification (LOQ) | 0.003-0.1 μg/kg[5] | 0.005 mg/kg (5 µg/kg)[6] |
While both methods show acceptable performance according to international guidelines, the use of an internal standard consistently provides tighter control over variability, as evidenced by the lower and more consistent RSD values. Furthermore, methods employing internal standards often achieve lower limits of detection and quantification, enabling more sensitive analysis. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices.[2]
Experimental Protocol: Carbosulfan Analysis using QuEChERS and LC-MS/MS with an Internal Standard
This section details a typical experimental protocol for the analysis of carbosulfan in a complex matrix, incorporating an isotopically labeled internal standard like this compound. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.[5][6]
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh a representative portion of the sample (e.g., 10 g of fruit homogenate).
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. A deuterated analog of the related compound carbofuran, Carbofuran-d3, has been successfully used for this purpose.[5][7]
-
Extraction: Add acetonitrile and shake vigorously. This extracts the carbosulfan and the internal standard from the sample matrix.
-
Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).
-
Final Extract: Centrifuge again and collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the final extract into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate carbosulfan and this compound from other matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for both carbosulfan and this compound.
-
Quantification: The concentration of carbosulfan in the sample is determined by calculating the ratio of the peak area of carbosulfan to the peak area of this compound and comparing this ratio to a calibration curve prepared with standards containing both compounds.
Workflow for Carbosulfan Analysis with an Internal Standard
The following diagram illustrates the logical workflow of the analytical process described above.
Caption: Workflow of Carbosulfan Analysis using an Internal Standard.
Conclusion
The use of an isotopically labeled internal standard like this compound is paramount for achieving high-quality data in carbosulfan analysis. By effectively compensating for matrix effects and procedural variations, this approach significantly enhances the accuracy and precision of the results. For researchers, scientists, and drug development professionals, adopting methods that incorporate isotopically labeled internal standards is a crucial step towards ensuring the reliability and validity of their analytical findings.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lcms.cz [lcms.cz]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. scielo.br [scielo.br]
- 5. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Confirming Carbofuran Formation: A Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, accurately quantifying the transformation of carbosulfan to its more toxic metabolite, carbofuran, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of analytical methodologies, with a focus on the use of isotopically labeled internal standards for robust and reliable quantification.
The conversion of carbosulfan to carbofuran is a significant activation pathway, leading to a compound with substantially higher toxicity. Therefore, precise analytical methods are essential to monitor this transformation in various matrices such as soil, water, and agricultural products. The use of an isotopically labeled internal standard, such as Carbofuran-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard technique, offering superior accuracy and precision. This guide will delve into the details of this method and compare it with alternative analytical approaches.
The Gold Standard: Isotope Dilution Mass Spectrometry with Carbofuran-d3
The use of a stable isotope-labeled internal standard like Carbofuran-d3 is central to the most accurate methods for quantifying carbofuran formation from carbosulfan. This approach, known as isotope dilution analysis, mitigates variability introduced during sample preparation and analysis, such as matrix effects and extraction inefficiencies. Carbofuran-d3, being chemically identical to carbofuran but with a different mass, co-elutes with the analyte and serves as an ideal internal standard for mass spectrometry-based detection.
A widely adopted and validated protocol for this analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS. This method is particularly effective for complex matrices like fruits, vegetables, and soil.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a synthesized example based on established methods for the analysis of carbosulfan and carbofuran.
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, soil) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of Carbofuran-d3 internal standard solution.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. For some applications, a hydrolysis step (e.g., with acid at an elevated temperature) may be included to convert carbosulfan and other precursors entirely to carbofuran for a "total carbofuran" measurement.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for carbosulfan, carbofuran, and Carbofuran-d3 are monitored.
-
Performance Comparison of Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the performance of the isotope dilution LC-MS/MS method and compares it with alternative techniques.
| Parameter | LC-MS/MS with Carbofuran-d3 Internal Standard | HPLC-UV | GC-NPD/GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry with an isotopically labeled internal standard for accurate quantification. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by nitrogen-phosphorus detector or mass spectrometry. |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/kg | 0.02 - 0.1 mg/kg | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.1 µg/kg[1] | 0.08 - 0.5 mg/kg | 0.01 - 0.1 mg/kg |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99 |
| Recovery (%) | 92 - 103%[1] | 80 - 110% | 70 - 110% |
| Precision (RSD) | 1 - 9%[1] | <15% | <20% |
| Selectivity | Very High (due to MRM) | Moderate (prone to interference from co-eluting compounds) | High (especially with MS) |
| Matrix Effect Compensation | Excellent (due to co-eluting internal standard) | Poor (requires matrix-matched calibration) | Moderate to Good (can be affected, but less than HPLC-UV) |
| Confirmation of Identity | High (based on retention time and specific mass transitions) | Low (based on retention time only) | High (especially with MS fragmentation patterns) |
Alternative Analytical Strategies
While LC-MS/MS with an isotopic internal standard offers the highest performance, other methods can be employed, particularly when cost or instrument availability are limiting factors.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible technique but suffers from lower sensitivity and selectivity compared to MS-based methods. Matrix effects can be a significant issue, often requiring extensive cleanup and the use of matrix-matched standards for accurate quantification.
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) or Mass Spectrometry (GC-MS): GC-based methods offer good sensitivity and selectivity, especially with a mass spectrometer. However, carbamates like carbofuran can be thermally labile, potentially leading to degradation in the hot injection port of the GC, which can affect accuracy.
Signaling Pathways and Experimental Workflows
To visualize the analytical process, the following diagrams illustrate the transformation of carbosulfan and the general workflow for its analysis using an isotopically labeled internal standard.
Figure 1. Metabolic pathway of Carbosulfan to Carbofuran.
Figure 2. Analytical workflow for carbofuran determination.
References
A Comparative Guide to Carbosulfan Quantification Methods: A Review of Published Performance Data
For Researchers, Scientists, and Drug Development Professionals
Performance of Carbosulfan Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for the determination of carbosulfan residues. The data is compiled from various studies and presented to facilitate a comparison of their capabilities.
| Analytical Technique | Matrix | Extraction Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS | Tea | QuEChERS | 0.004 | 0.005 | 70-120 | < 6 | [1] |
| LC-MS/MS | Date Palm Fruit | QuEChERS | 0.000001 | 0.000003 | 92-103 | 1-9 | |
| LC-QqTOF-MS | Food (Oranges, Potatoes, Rice) | Pressurized Liquid Extraction (PLE) | - | 0.01 | 55-94 | 8-13 (interday) | [2] |
| LC-MSn (Ion Trap) | Oranges | Pressurized Liquid Extraction (PLE) | - | 0.01-0.07 | 55-90 | 8-19 | [3] |
| GC | Brown Rice, Rice Straw, Paddy Water, Soil | Acetonitrile or Dichloromethane Extraction | - | 0.01-0.039 | 72.71-105.07 | 2.00-8.80 | [4] |
| GC-NPD | Oranges | - | - | - | 71-119 | - | [5][6] |
| MEKC-UV | - | - | 4.0 µM | - | 95.5 ± 1.4 | 4.5 (reproducibility) | [7] |
| LC/MS (Single Quad) | Citrus | - | 4-70 µg/kg | - | >70 | 5-10 (within-day) | [8] |
| LC/MS (QqQ) | Citrus | - | 0.04-0.4 µg/kg | - | >70 | 5-9 (within-day) | [8] |
| LC/MS (QIT) | Citrus | - | 4-25 µg/kg | - | >70 | 12-16 (within-day) | [8] |
| LC/MS (QqTOF) | Citrus | - | 4-23 µg/kg | - | >70 | 9-16 (within-day) | [8] |
Note: "-" indicates that the data was not specified in the referenced literature. µM denotes micromolar concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols used in the cited studies for the quantification of carbosulfan.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.[1]
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile. For acidic matrices, a buffering agent may be added to adjust the pH.[9]
-
Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is cleaned up by adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to remove pigments, and C18 to remove non-polar interferences.
-
Analysis: The final extract is analyzed using chromatographic techniques like LC-MS/MS or GC-MS.
Pressurized Liquid Extraction (PLE)
PLE is an automated technique for extracting compounds from solid and semi-solid samples using solvents at elevated temperatures and pressures.[2][3]
-
Sample Preparation: The sample is ground and mixed with a dispersing agent.
-
Extraction: The sample is packed into an extraction cell and extracted with a solvent (e.g., dichloromethane) under high pressure and temperature.
-
Cleanup: The extract may be further cleaned up using solid-phase extraction (SPE) cartridges.
-
Analysis: The purified extract is then analyzed, for instance, by LC-QqTOF-MS.[2]
Gas Chromatography (GC) and Liquid Chromatography (LC) Methods
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Carbosulfan can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[4][5][6][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of carbosulfan and its metabolites in complex matrices.[1] It offers excellent performance in terms of low detection limits and high accuracy. A comparison of different mass analyzers (single quadrupole, triple quadrupole, ion trap, and time-of-flight) showed that the triple quadrupole instrument provided the highest sensitivity.[8]
Visualizing the Workflow and Performance Parameters
To better understand the processes involved in evaluating analytical methods, the following diagrams illustrate a typical workflow for an inter-laboratory study and the relationship between key performance parameters.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Interrelation of Analytical Method Performance Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Residues of carbosulfan and its metabolites carbofuran and 3-hydroxy carbofuran in rice field ecosystem in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of four mass analyzers for determining carbosulfan and its metabolites in citrus by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Determination of carbosulfan and carbofuran residues in plants, soil, and water by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Guide to Mass Analyzers for Carbosulfan Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of carbosulfan and its metabolites is critical. The choice of mass analyzer technology is a pivotal factor in achieving the required sensitivity, selectivity, and reliability. This guide provides an objective comparison of different mass analyzers for carbosulfan analysis, supported by experimental data, to aid in the selection of the most appropriate instrumentation for your analytical needs.
At a Glance: Performance Metrics of Mass Analyzers for Carbosulfan
The selection of a mass analyzer for carbosulfan analysis hinges on a balance of sensitivity, precision, and linearity. The following table summarizes key performance metrics from published studies, offering a clear comparison between Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QqTOF), and Quadrupole Ion Trap (QIT) mass spectrometers.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QqTOF) | Quadrupole Ion Trap (QIT) | Single Quadrupole |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/kg[1] | 4 - 23 µg/kg[1] | 4 - 25 µg/kg[1] | 4 - 70 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.005 mg/kg (in tea)[2] | 10 - 70 µg/kg (in food)[3][4][5][6][7] | 0.01 - 0.07 mg/kg (in oranges)[8][9] | Not explicitly found |
| Linearity (Orders of Magnitude) | At least 3[1] | 2[1] | 2[1] | At least 3[1] |
| Precision (Repeatability as RSD) | 5 - 9%[1] | 9 - 16%[1] | 12 - 16%[1] | 5 - 10%[1] |
| Accuracy (Recovery) | 70 - 120% (in tea)[2] | 55 - 94% (in food)[3][4][7] | 55 - 90% (in oranges)[8][9] | >70%[1] |
As evidenced by the data, the Triple Quadrupole (QqQ) mass analyzer demonstrates superior sensitivity, with limits of detection that are at least 20 times lower than other analyzers[1]. It also offers a wider linear dynamic range and better precision, making it the gold standard for quantitative analysis of carbosulfan[1][10]. While QqTOF and QIT systems are valuable for identification and confirmation, their quantitative performance for carbosulfan is less sensitive and precise compared to QqQ instruments[1].
Visualizing the Analytical Workflow
A typical analytical workflow for the determination of carbosulfan in a given matrix involves several key stages, from sample preparation to data analysis. The following diagram illustrates this logical progression.
References
- 1. Comparison of four mass analyzers for determining carbosulfan and its metabolites in citrus by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carbosulfan and its metabolites in oranges by liquid chromatography ion-trap triple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating Deuterium Isotope Effects in the Analysis of Carbosulfan-d18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carbosulfan and its deuterated isotopologue, Carbosulfan-d18, focusing on the anticipated deuterium isotope effects observed during chromatographic and mass spectrometric analysis. The information presented herein is essential for researchers utilizing this compound as an internal standard in quantitative studies or for those investigating metabolic pathways. The data for Carbosulfan is based on published experimental findings, while the data for this compound is predicted based on established principles of mass spectrometry and chromatography.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical parameters for Carbosulfan and the predicted corresponding values for this compound. These predictions are founded on the known mass difference due to isotopic labeling and the typical behavior of deuterated compounds in analytical systems.
Table 1: Predicted Mass Spectrometric Comparison of Carbosulfan and this compound
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Carbosulfan | C₂₀H₃₂N₂O₃S | 380.2155 | 381.2233 | 222.1, 165.1, 129.2 |
| This compound | C₂₀H₁₄D₁₈N₂O₃S | 398.3286 | 399.3364 | 240.2, 174.2, 147.3 |
Note: The major fragment ions for Carbosulfan are based on common fragmentation pathways. The predicted fragment ions for this compound assume deuterium retention on the dibutylamine moiety.
Table 2: Anticipated Chromatographic and Analytical Performance Comparison
| Parameter | Carbosulfan | This compound (Predicted) | Rationale for Prediction |
| Retention Time (RT) | Analyte-specific | Slight shift (typically earlier elution in RP-LC) | Deuterated compounds can exhibit slightly different interactions with the stationary phase, often leading to a small decrease in retention time in reversed-phase liquid chromatography.[1][2][3][4][5] |
| Limit of Detection (LOD) | 0.001–0.04 µg/kg | Similar to Carbosulfan | Isotopic labeling is not expected to significantly alter the ionization efficiency or detector response. |
| Limit of Quantification (LOQ) | 0.003–0.1 µg/kg | Similar to Carbosulfan | Similar to LOD, the fundamental sensitivity is anticipated to be comparable. |
| Linearity (R²) | >0.998 | >0.998 | The chemical behavior and concentration-response relationship are expected to be identical to the unlabeled compound. |
| Recovery (%) | 92-103% | 92-103% | The extraction efficiency should be the same for both the labeled and unlabeled compound. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Carbosulfan, which is directly applicable to the analysis of this compound. When used as an internal standard, this compound would be spiked into the sample at a known concentration prior to extraction.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides like Carbosulfan from various matrices.
-
Extraction : A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase : A gradient elution with water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% formic acid or ammonium formate, is employed.
-
Flow Rate : A typical flow rate is 0.3 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization in positive mode (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.
-
Ion Transitions :
-
Carbosulfan: e.g., m/z 381.2 → 222.1 (quantification), 381.2 → 165.1 (confirmation)
-
This compound (Predicted): e.g., m/z 399.3 → 240.2 (quantification), 399.3 → 174.2 (confirmation)
-
-
Collision Energy and Other MS Parameters : These need to be optimized for each specific instrument to achieve the best sensitivity and fragmentation.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbosulfan Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction techniques for the pesticide carbosulfan from diverse matrices. The following sections detail the efficiency of different methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.
Comparative Analysis of Extraction Efficiency
The efficiency of carbosulfan extraction is highly dependent on the chosen method and the sample matrix. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.
| Matrix | Extraction Method | Key Parameters | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Technique | Reference |
| Process Dust Waste | Supercritical Fluid Extraction (SFE) | 138 bar, 40°C, 30 min | 98.9 | 2.3 | Liquid Chromatography (LC) | [1] |
| Tea | QuEChERS | Acidified acetonitrile, sodium acetate buffer; Cleanup with PSA, GCB, and C18 | 70-120 | < 6 | LC-MS/MS | [2] |
| Date Palm Fruits | QuEChERS | Acetonitrile with 1% acetic acid; Cleanup with d-SPE | 92-103 | 1-9 | UHPLC-MS/MS | |
| Rice Ecosystem (Brown Rice, Straw, Paddy Water, Soil) | Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) | Extraction with acetonitrile or dichloromethane; Cleanup on acidic alumina or florisil SPE cartridge | 72.71-105.07 | 2.00-8.80 | Gas Chromatography (GC) | [3][4][5] |
| Oranges | QuEChERS | Citrate-buffering | Acceptable | Not Specified | LC-MS | |
| Fruits and Vegetables | Magnetic Solid-Phase Extraction (MSPE) | Magnetic MOF derived from terephthalic acid ligand | 71.5-122.8 | < 10.7 | HPLC | [6] |
| Water | Liquid-Liquid Extraction (LLE) | Not specified | 91.00-97.30 | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below.
Supercritical Fluid Extraction (SFE) for Process Dust Waste
This method is particularly effective for extracting carbosulfan from solid waste materials.
-
Sample Preparation: Dust waste samples containing carbosulfan are used directly.
-
Extraction:
-
Analysis: The resulting extract is analyzed by liquid chromatography to quantify the carbosulfan content.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tea
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices.
-
Sample Preparation: Homogenize the tea sample.
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer the supernatant to a cleanup tube containing a combination of Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), and C18 sorbents.[2]
-
Shake and centrifuge.
-
-
Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) for Rice Ecosystem Samples
This classical approach is suitable for a variety of environmental samples.
-
Sample Preparation:
-
Cleanup (SPE):
-
Analysis: The purified extract is analyzed by Gas Chromatography (GC).[3][4]
Magnetic Solid-Phase Extraction (MSPE) for Fruits and Vegetables
This innovative method utilizes magnetic nanoparticles for efficient extraction.
-
Adsorbent: A magnetic metal-organic framework (MOF) derived from terephthalic acid is used as the adsorbent.
-
Extraction:
-
The magnetic MOF is dispersed in the sample solution containing carbosulfan.
-
After an adsorption period, the magnetic adsorbent is separated from the solution using an external magnet.
-
-
Elution and Analysis: The adsorbed carbosulfan is eluted with a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC).[6]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of carbosulfan.
References
- 1. Supercritical fluid extraction of the pesticides carbosulfan and imidacloprid from process dust waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Residues of carbosulfan and its metabolites carbofuran and 3-hydroxy carbofuran in rice field ecosystem in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijair.org [ijair.org]
- 8. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
A Head-to-Head Battle: Carbosulfan-d18 Versus Alternative Labeled Internal Standards for Precise Pesticide Analysis
In the precise world of pesticide residue analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. For the analysis of the carbamate insecticide Carbosulfan, researchers are faced with a choice of isotopically labeled internal standards. This guide provides a comparative overview of Carbosulfan-d18 and other labeled internal standards, with a focus on Carbofuran-d3, for which detailed experimental data is available. This comparison aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate internal standard for their analytical needs.
The Gold Standard: Isotopically Labeled Internal Standards
Isotopically labeled internal standards are the preferred choice in quantitative mass spectrometry-based methods. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical chemical behavior allows the internal standard to co-elute with the analyte and experience similar effects from the sample matrix, extraction recovery, and instrument variability. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected, leading to more accurate and precise quantification.
Performance Showdown: this compound vs. Carbofuran-d3
A recent study on the analysis of Carbosulfan and its metabolites in date palm fruit provides a comprehensive validation of a method using Carbofuran-d3 as the internal standard.[1] The key performance metrics from this study are summarized below and serve as a benchmark for what can be expected from a well-performing isotopically labeled internal standard.
Table 1: Performance Data for Carbosulfan Analysis using Carbofuran-d3 as an Internal Standard in Date Palm Fruit Matrix [1]
| Parameter | Carbosulfan | Carbofuran | 3-hydroxycarbofuran | 3-ketocarbofuran | Dibutylamine |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| LOD (µg/kg) | 0.001 | 0.001 | 0.011 | 0.048 | 0.001 |
| LOQ (µg/kg) | 0.003 | 0.003 | 0.03 | 0.14 | 0.003 |
| Recovery at 0.5 µg/kg (%) | 95 | 92 | 98 | 102 | 96 |
| RSDr at 0.5 µg/kg (%) | 5 | 9 | 4 | 7 | 6 |
| Recovery at 10 µg/kg (%) | 103 | 98 | 101 | 99 | 102 |
| RSDr at 10 µg/kg (%) | 3 | 4 | 2 | 5 | 3 |
| Matrix Effect (%) | 3.46 | -16.43 | 0.14 | 17.09 | 8.88 |
Data extracted from a study by Al-Jassasi et al. (2024) using HPLC-MS/MS analysis of date palm fruit.[1]
This compound: The Theoretical Advantage
In theory, the ideal internal standard is the isotopically labeled analog of the analyte itself. Therefore, this compound would be the most suitable internal standard for the quantification of Carbosulfan. This is because it will have the exact same chemical and physical properties as the unlabeled Carbosulfan, ensuring that it behaves identically during extraction, cleanup, and chromatographic separation. This leads to the most accurate compensation for any analyte loss or matrix-induced signal suppression or enhancement.
Carbofuran-d3: A Practical and Proven Alternative
The data presented for Carbofuran-d3 demonstrates its effectiveness as an internal standard for the analysis of Carbosulfan and its metabolites.[1] The excellent linearity, low limits of detection, and high recovery rates indicate a robust and sensitive method. The matrix effects observed were within an acceptable range, showcasing the ability of Carbofuran-d3 to compensate for the complex date palm fruit matrix.[1]
The choice to use Carbofuran-d3 is particularly strategic when the analysis includes the quantification of Carbofuran itself, a common requirement in Carbosulfan residue analysis due to its toxicity.[1][2]
Deuterated vs. ¹³C-Labeled Standards: A Note on Isotope Selection
The discussion so far has focused on deuterated (d-labeled) standards. However, it is worth noting the general comparison between deuterated and ¹³C-labeled internal standards.
-
Deuterated (e.g., this compound, Carbofuran-d3): These are generally less expensive to synthesize. However, in some cases, the deuterium labeling can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be a disadvantage in chromatographic methods where co-elution is desired for optimal correction.
-
¹³C-Labeled: These standards are considered by many to be the superior choice as the larger mass difference of carbon-13 has a negligible effect on the molecule's physicochemical properties, resulting in near-perfect co-elution with the analyte. They are also less prone to isotopic exchange. The primary drawback of ¹³C-labeled standards is their higher cost of production.
Experimental Methodologies
For researchers looking to replicate or adapt these analytical approaches, the following provides a summary of the experimental protocol used in the validation of the Carbofuran-d3 internal standard method.[1]
Sample Preparation (QuEChERS Method)
-
Homogenization: 10 g of the sample is homogenized.
-
Extraction: The homogenized sample is extracted with 10 mL of acetonitrile. For samples with low water content, water is added to a total volume of 10 mL.
-
Salting Out: A salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added. The mixture is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The supernatant is dried and reconstituted in the mobile phase for analysis.
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).
-
Column: A C18 reversed-phase column is typically used for the separation of Carbosulfan and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of water (containing an additive like ammonium formate to improve ionization) and an organic solvent (such as methanol or acetonitrile).
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for carbamate pesticides.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes and the internal standard.
Logical Workflow for Pesticide Analysis using an Internal Standard
The following diagram illustrates the typical workflow for quantitative pesticide residue analysis utilizing an isotopically labeled internal standard.
References
Safety Operating Guide
Navigating the Safe Handling of Carbosulfan-d18: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbosulfan-d18. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical handling. This guide offers procedural, step-by-step instructions to address specific operational questions, from personal protective equipment (PPE) to disposal protocols.
Essential Safety and Personal Protective Equipment
This compound is a hazardous substance that is toxic if swallowed and fatal if inhaled.[1][2][3] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and aerosols. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can cause sensitization and absorption of the toxic substance.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA).[1][2] | To prevent inhalation of fatal concentrations of the substance. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[2][4] | To prevent accidental ingestion and cross-contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
References
- 1. Determination of carbosulfan in oranges by high-performance liquid chromatography with post-column fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 656. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 3. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 4. fao.org [fao.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
